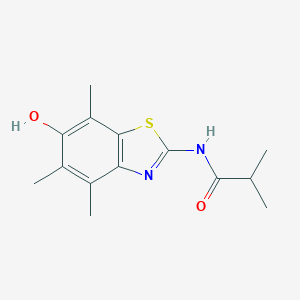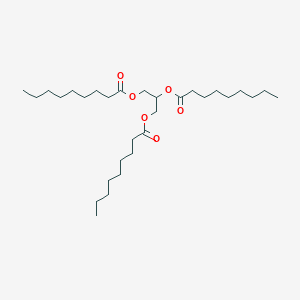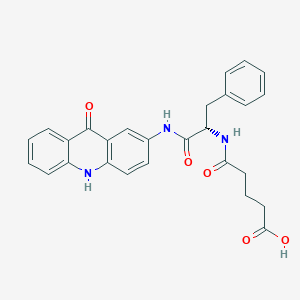
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate: is an organic compound characterized by its unique structure, which includes a cyclopentene ring with a hydroxyl group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclopentene derivative.
Hydroxylation: The cyclopentene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Esterification: Finally, the hydroxylated cyclopentene is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Methyl 2-((1S,4S)-4-hydroxycyclohexyl)acetate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentene ring.
Methyl 2-((1S,4S)-4-hydroxycyclopentyl)acetate: This compound differs by having a saturated cyclopentane ring.
Uniqueness: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to its saturated or cyclohexane counterparts.
特性
IUPAC Name |
methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)


